molecular formula C9H5Br2N B6248406 4,5-dibromoisoquinoline CAS No. 16560-62-6

4,5-dibromoisoquinoline

Cat. No.: B6248406
CAS No.: 16560-62-6
M. Wt: 286.95 g/mol
InChI Key: PXVJQUPSXNNWHT-UHFFFAOYSA-N
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Description

4,5-Dibromoisoquinoline is a chemical compound belonging to the isoquinoline family, characterized by the presence of two bromine atoms at the 4th and 5th positions of the isoquinoline ring Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromoisoquinoline typically involves the bromination of isoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as sulfuric acid. The reaction is carried out at low temperatures to ensure selective bromination at the desired positions. The general reaction conditions include:

  • Isoquinoline as the starting material
  • N-bromosuccinimide as the brominating agent
  • Sulfuric acid as the solvent
  • Low temperature (around -25°C to -18°C)

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to remove the bromine atoms.

    Coupling Reactions: The bromine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products:

  • Substituted isoquinolines
  • Quinoline derivatives
  • Complex aromatic compounds

Scientific Research Applications

4,5-Dibromoisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dibromoisoquinoline involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,5-Dibromoisoquinoline can be compared with other brominated isoquinolines, such as:

  • 4-Bromoisoquinoline
  • 5-Bromoisoquinoline
  • 6-Bromoisoquinoline
  • 7-Bromoisoquinoline

Uniqueness: The presence of two bromine atoms at specific positions in this compound makes it unique compared to mono-brominated isoquinolines. This structural feature enhances its reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.

Properties

CAS No.

16560-62-6

Molecular Formula

C9H5Br2N

Molecular Weight

286.95 g/mol

IUPAC Name

4,5-dibromoisoquinoline

InChI

InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H

InChI Key

PXVJQUPSXNNWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)Br)Br

Purity

95

Origin of Product

United States

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